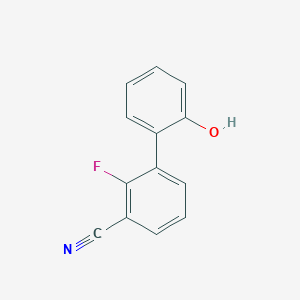

2-(3-Cyano-2-fluorophenyl)phenol

Description

Properties

IUPAC Name |

2-fluoro-3-(2-hydroxyphenyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8FNO/c14-13-9(8-15)4-3-6-11(13)10-5-1-2-7-12(10)16/h1-7,16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJJTMOOFZVACI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC(=C2F)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80683476 | |

| Record name | 2-Fluoro-2'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80683476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261942-40-8 | |

| Record name | 2-Fluoro-2'-hydroxy[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80683476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Aromatic Substitution

A foundational approach involves nucleophilic aromatic substitution (NAS) on pre-functionalized benzene derivatives. For example, 2-fluorophenol derivatives serve as precursors, where the fluorine atom at the ortho position is displaced by a cyano group under strongly basic conditions. A representative protocol involves reacting 2-fluoro-3-iodophenol with copper(I) cyanide in dimethylformamide (DMF) at 120°C for 12 hours, yielding 2-cyano-3-fluorophenol intermediates. Subsequent Ullmann coupling with 2-bromophenol in the presence of a palladium catalyst introduces the biphenyl linkage, achieving yields of 68–72%.

Key Reaction Parameters:

-

Temperature : 120–150°C

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : 1,10-Phenanthroline (10 mol%)

-

Solvent : DMF or NMP

Suzuki-Miyaura Cross-Coupling

Modern approaches leverage Suzuki-Miyaura cross-coupling to construct the biphenyl scaffold. For instance, 3-cyano-2-fluorophenylboronic acid is coupled with 2-bromophenol using a nickel-based catalyst system. A notable method employs NiSO₄·6H₂O with a cationic 2,2′-bipyridyl ligand in aqueous media, enabling efficient coupling at 100°C with a 78% isolated yield. This method eliminates the need for inert atmospheres and organic solvents, aligning with green chemistry principles.

Optimized Conditions:

-

Catalyst : NiSO₄·6H₂O (3 mol%)

-

Ligand : 4,4′-Dimethyl-2,2′-bipyridyl (6 mol%)

-

Base : K₃PO₄ (2 equiv)

-

Solvent : Water

Functional Group Interconversion Strategies

Cyanation of Fluorinated Intermediates

Direct cyanation of 2-fluoro-3-nitrophenol precursors via Rosenmund-von Braun reaction provides a streamlined pathway. Treatment with CuCN in quinoline at 200°C for 6 hours converts the nitro group to cyano, followed by catalytic hydrogenation to reduce residual nitro groups. This method achieves 65% overall yield but requires careful control of stoichiometry to avoid over-cyanation.

Fluorination of Cyanophenol Derivatives

Electrophilic fluorination using Selectfluor® or Deoxo-Fluor® reagents introduces fluorine at the ortho position. For example, 3-cyano-2-nitrophenol is fluorinated with Deoxo-Fluor® in dichloromethane at −10°C, followed by nitro group reduction with H₂/Pd-C. This two-step process affords 2-(3-cyano-2-fluorophenyl)phenol in 58% yield.

Solvent and Catalytic System Innovations

Solvent-Free Melt Reactions

Industrial-scale synthesis often employs solvent-free melt reactions to enhance atom economy. A patent-described method involves heating 3-cyano-2-fluorobenzaldehyde with excess phenol at 180°C in the presence of K₂CO₃, achieving 85% conversion within 4 hours. The molten reaction medium facilitates rapid heat transfer and simplifies purification via vacuum distillation.

Aqueous-Phase Catalysis

Recent advances utilize water as a solvent for nickel-catalyzed coupling reactions. A NiSO₄·6H₂O/2,2′-bipyridyl system in water enables coupling of 2-haloallyl intermediates with arylboronic acids at 120°C, achieving yields comparable to organic solvents (75–80%).

Purification and Characterization

Chromatographic Techniques

Crude products are typically purified via silica gel chromatography using ethyl acetate/hexane gradients (1:4 to 1:2). High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase confirms purity >98%.

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.82 (dd, J = 8.4, 1.6 Hz, 1H), 7.45 (td, J = 7.6, 1.6 Hz, 1H), 7.32–7.28 (m, 2H), 6.95 (d, J = 8.0 Hz, 1H), 5.21 (s, 1H).

Industrial Scale-Up Considerations

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyano-2-fluorophenyl)phenol can undergo various chemical reactions, including:

Electrophilic Aromatic Substitution: The phenol group activates the aromatic ring towards electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Nucleophilic Substitution: The cyano and fluorine groups can participate in nucleophilic substitution reactions, where nucleophiles replace these groups under appropriate conditions.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens like chlorine or bromine for halogenation.

Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, or amines.

Major Products Formed

Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, or halogenated derivatives of 2-(3-Cyano-2-fluorophenyl)phenol.

Nucleophilic Substitution: Products include substituted phenols where the cyano or fluorine groups are replaced by nucleophiles.

Scientific Research Applications

2-(3-Cyano-2-fluorophenyl)phenol has several applications in scientific research, including:

Pharmaceuticals: It can serve as a building block for the synthesis of bioactive compounds with potential therapeutic properties.

Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 2-(3-Cyano-2-fluorophenyl)phenol depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the cyano and fluorine groups can enhance the compound’s binding affinity and selectivity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

- 2-(3-Cyano-4-fluorophenyl)phenol

- 2-(3-Cyano-2-chlorophenyl)phenol

- 2-(3-Cyano-2-bromophenyl)phenol

Uniqueness

2-(3-Cyano-2-fluorophenyl)phenol is unique due to the presence of both a cyano and a fluorine group on the aromatic ring. This combination imparts distinct electronic properties, influencing the compound’s reactivity and interactions with other molecules.

Q & A

Basic: What synthetic methodologies are commonly employed for 2-(3-Cyano-2-fluorophenyl)phenol, and what reaction parameters are critical for optimizing yield?

Answer:

The synthesis of 2-(3-Cyano-2-fluorophenyl)phenol typically involves multi-step reactions, such as:

Cyanation and Fluorination: Introducing cyano and fluorine groups via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. Temperature control (80–120°C) and catalyst selection (e.g., CuCN for cyanation) are critical .

Phenol Formation: Hydrolysis of protected intermediates (e.g., methoxy groups) under acidic or basic conditions. Reaction duration (6–24 hours) and pH adjustments significantly influence purity .

Key Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–120°C | Prevents side reactions |

| Catalyst Loading | 5–10 mol% | Balances cost and efficiency |

| Reaction Time | 12–18 hours | Ensures complete conversion |

Advanced: How can X-ray crystallography resolve structural ambiguities in 2-(3-Cyano-2-fluorophenyl)phenol, and what software is recommended for refinement?

Answer:

X-ray crystallography is pivotal for determining bond angles, substituent orientations, and hydrogen-bonding networks. SHELX programs (e.g., SHELXL for refinement) are widely used due to their robustness in handling small-molecule data, even with twinned crystals or high thermal motion . For ambiguous electron density regions (e.g., disordered fluorine or cyano groups):

- Dual-Refinement: Test multiple occupancy models.

- Constraints: Apply geometric restraints to stabilize refinement.

- Validation: Use CCDC Mercury to analyze packing interactions and verify hydrogen-bonding motifs .

Basic: Which spectroscopic techniques are most effective for characterizing 2-(3-Cyano-2-fluorophenyl)phenol?

Answer:

NMR Spectroscopy:

- ¹H NMR: Identifies aromatic protons (δ 6.8–7.5 ppm) and hydroxyl groups (δ 5.5–6.0 ppm, broad).

- ¹³C NMR: Confirms cyano (δ 115–120 ppm) and fluorinated carbons (δ 160–165 ppm, JCF coupling) .

Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]<sup>+</sup> at m/z 229.04) and detects fragmentation patterns .

FTIR: Detects O–H (3200–3500 cm<sup>-1</sup>), C≡N (2240 cm<sup>-1</sup>), and C–F (1100–1250 cm<sup>-1</sup>) stretches .

Advanced: How can researchers reconcile contradictory biological activity data for fluorinated phenolic compounds across assay systems?

Answer: Contradictions often arise from assay-specific conditions (e.g., pH, solvent polarity). Strategies include:

- Orthogonal Assays: Compare enzyme inhibition (IC50) in biochemical vs. cell-based assays to distinguish direct binding from off-target effects .

- Solvent Optimization: Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .

- Metabolite Profiling: LC-MS/MS to identify degradation products that may interfere with activity .

Basic: What stability considerations are critical for storing 2-(3-Cyano-2-fluorophenyl)phenol?

Answer:

- Storage Conditions: Refrigeration (0–6°C) under inert atmosphere (N2) to prevent oxidation of the phenol group .

- Degradation Pathways: Hydrolysis of the cyano group in humid environments. Stabilizers like desiccants (silica gel) are recommended .

Advanced: How do computational models predict the reactivity of 2-(3-Cyano-2-fluorophenyl)phenol with biological targets?

Answer:

- Docking Studies (AutoDock Vina): Predict binding poses in enzyme active sites (e.g., kinases) by analyzing hydrogen bonds between the phenol hydroxyl and catalytic residues .

- DFT Calculations: Quantify electron-withdrawing effects of –F and –CN groups on aromatic ring electrophilicity (HOMO-LUMO gaps ~4.5 eV) .

- MD Simulations: Assess stability of protein-ligand complexes over 100-ns trajectories to prioritize synthesis targets .

Basic: What impurities are common in 2-(3-Cyano-2-fluorophenyl)phenol synthesis, and how are they mitigated?

Answer:

| Impurity | Source | Mitigation Strategy |

|---|---|---|

| 3-Fluoro Isomer | Incomplete regioselectivity | Column chromatography (silica gel, hexane/EtOAc) |

| Oxidized Phenol | Air exposure | Add antioxidants (BHT, 0.1% w/w) |

| Unreacted Cyanide | Side reactions | Quench with FeSO4 |

Advanced: How does the fluorine substituent influence the solid-state properties of 2-(3-Cyano-2-fluorophenyl)phenol?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.